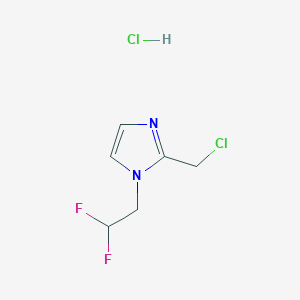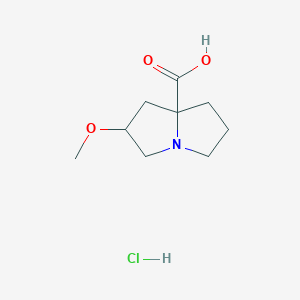
3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multiple steps starting from different precursors. For instance, one study describes the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, achieving a moderate total yield of 51.5% . Another study reports the synthesis of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, indicating the versatility of the pyridazine ring in accommodating various substituents .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a pyridazin-3(2H)-one derivative shows that the substituent rings are inclined at different angles to the central pyridazine ring, which can affect the molecule's interactions and stability .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions, depending on their substituents. The fluorophenyl group, for instance, can participate in reactions that utilize its electron-withdrawing properties. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and functionalization of related pyridazine derivatives, which can give insights into potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a fluorophenyl group can impart certain herbicidal activities, as seen in some compounds that exhibit high herbicidal activity due to the presence of an electron-withdrawing group at the para-position on the benzene ring . Additionally, the crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and pi-stacking, which can affect the compound's solubility, melting point, and other physical properties .
Aplicaciones Científicas De Investigación
Potential Inhibitors and Anticancer Activity
- Inhibitor Development : Research has shown that pyridine derivatives, including compounds structurally related to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have been evaluated for their potential as inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase), demonstrating increased sensitivity to apoptosis in cell models. These findings are significant, as NAMPT plays a crucial role in cancer and metabolic disorders (Venkateshan et al., 2019).
- Anticancer Properties : Novel fluoro-substituted compounds, structurally akin to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have demonstrated anticancer activity against lung cancer cell lines at low concentrations. This research highlights the therapeutic potential of such compounds in treating lung cancer, offering a promising avenue for future drug development (Hammam et al., 2005).
Herbicidal Activities
- Herbicidal Applications : Investigations into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a core structural motif with 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have identified compounds with significant bleaching and herbicidal activities. These derivatives exhibit high efficacy against dicotyledonous plants, comparable to commercial bleaching herbicides, underscoring their potential use in agricultural pest management (Xu et al., 2008).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJACJSFKCNTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

